

5-methyl-1H-pyrazole-3-carbonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1H-pyrazole-3-carbonitrile

Cat. No.: B1387995

[Get Quote](#)

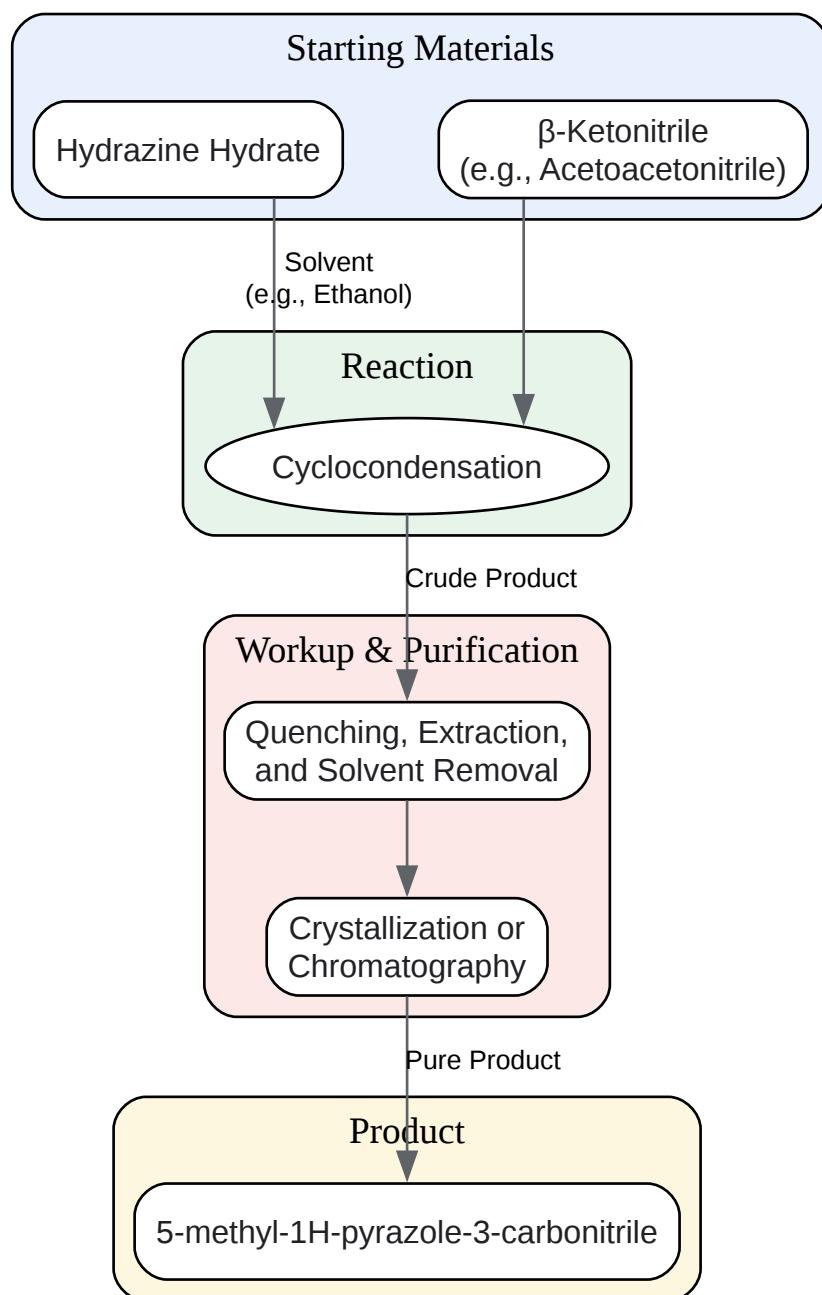
An In-depth Technical Guide to the Chemical Properties of **5-methyl-1H-pyrazole-3-carbonitrile**

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "biologically privileged" structure due to its wide range of pharmaceutical applications.^[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to numerous active pharmaceutical ingredients (APIs).^[1] Among the vast family of pyrazole derivatives, **5-methyl-1H-pyrazole-3-carbonitrile** stands out as a versatile and highly valuable building block in organic synthesis. Its unique arrangement of a reactive nitrile group, a nucleophilic pyrazole core, and a methyl substituent makes it a sought-after intermediate for creating complex molecules with significant biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of **5-methyl-1H-pyrazole-3-carbonitrile**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **5-methyl-1H-pyrazole-3-carbonitrile** are summarized below. These properties are crucial for its handling, storage, and application in various chemical transformations.


Property	Value	Source
Molecular Formula	C ₅ H ₅ N ₃	[2] [3]
Molecular Weight	107.11 g/mol	
CAS Number	392349-60-9	[3]
Appearance	White to light yellow crystalline powder	
Melting Point	23-26 °C	
Boiling Point	90 °C at 8 mmHg	
Solubility	Soluble in water, ethanol, and acetone; insoluble in ether and benzene.	[4]
InChI Key	XTBXUVDOFGVBLP-UHFFFAOYSA-N	[2]

Synthesis and Methodology

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For **5-methyl-1H-pyrazole-3-carbonitrile**, a common and efficient route involves the reaction of hydrazine with an appropriate β -ketonitrile.

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for producing pyrazole carbonitriles. The choice of starting materials and reagents can be adapted to yield various substituted pyrazoles.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **5-methyl-1H-pyrazole-3-carbonitrile**.

Experimental Protocol: Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles

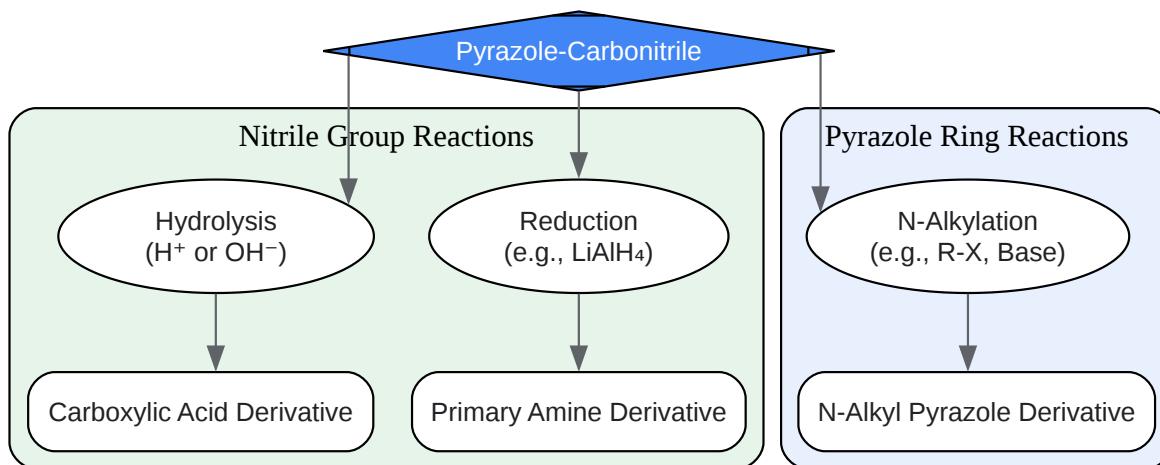
While a specific protocol for **5-methyl-1H-pyrazole-3-carbonitrile** is not detailed in the provided search results, a representative procedure for a related class of compounds, 5-amino-1H-pyrazole-4-carbonitriles, demonstrates the core methodology. This multicomponent reaction highlights the efficiency of modern synthetic strategies.[5]

- Reaction Setup: In a 5 mL round-bottomed flask, combine the aldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the catalyst (e.g., LDH@PTRMS@DCMBA@CuI, 0.05 g).[5]
- Reaction Conditions: Stir the mixture at 55 °C using a magnetic stirrer.[5]
- Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of n-hexane/ethyl acetate (1:1).[5]
- Workup: Upon completion, cool the reaction mixture to room temperature.
- Purification: Purify the product by washing with ethanol to yield the desired 5-amino-1H-pyrazole-4-carbonitrile.[5]

Causality: The use of a catalyst and moderate heating accelerates the reaction, while the multicomponent approach allows for the efficient assembly of the complex pyrazole structure in a single step.[1] The final ethanol wash is effective for removing unreacted starting materials and byproducts, yielding a high-purity product.[5]

Chemical Reactivity

The chemical behavior of **5-methyl-1H-pyrazole-3-carbonitrile** is dictated by the interplay of its three key functional components: the pyrazole ring, the nitrile group, and the methyl group. This combination of functionalities allows for a diverse range of chemical transformations, making it a valuable synthetic intermediate.[4]


- The Pyrazole Ring: The pyrazole ring is aromatic and possesses two nitrogen atoms. The N1 nitrogen is readily alkylated or acylated, while the ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
- The Nitrile Group (-C≡N): The carbonitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[6] It can also be

reduced to a primary amine or participate in nucleophilic additions.[4][6]

- The Methyl Group (-CH₃): The methyl group is generally unreactive but can participate in condensation reactions under specific conditions if activated.

Key Reaction Pathways

The following diagram illustrates the principal reactive pathways available for the modification of pyrazole carbonitriles.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for pyrazole-carbonitrile derivatives.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **5-methyl-1H-pyrazole-3-carbonitrile**. Below are the expected spectral characteristics based on data from closely related pyrazole derivatives.

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃), a singlet for the pyrazole ring proton (C4-H), and a broad singlet for the N-H proton. For a related compound, 2-methyl-2H-pyrazole-3-carbonitrile, the methyl protons appear as

a singlet at δ 4.00 ppm, and the two pyrazole ring protons appear as doublets at δ 7.68 and 7.13 ppm.[7]

- ^{13}C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two pyrazole ring carbons, and the nitrile carbon. For a similar structure, 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears around δ 112.79 ppm.[5]
- IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, strong absorption band is expected in the range of 2200-2260 cm^{-1} corresponding to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[5] Bands in the region of 3100-3400 cm^{-1} would correspond to N-H stretching, and C-H stretching bands would appear around 2900-3000 cm^{-1} .[5]
- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (107.11 g/mol). Predicted mass-to-charge ratios for various adducts can also be calculated, such as $[\text{M}+\text{H}]^+$ at m/z 108.05563.[2]

Applications in Research and Drug Development

5-methyl-1H-pyrazole-3-carbonitrile is a crucial intermediate in the synthesis of a wide array of functional molecules, with significant applications in several fields.

- Medicinal Chemistry: Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and antipyretic properties.[4][6][8] This compound serves as a key precursor for synthesizing more complex molecules for drug discovery programs. For instance, related pyrazole intermediates are used in the synthesis of Encorafenib, a kinase inhibitor for treating melanoma.[9]
- Agrochemicals: The pyrazole scaffold is also found in various pesticides and fungicides, suggesting potential applications for derivatives of **5-methyl-1H-pyrazole-3-carbonitrile** in agriculture.[6][9]
- Materials Science: The unique electronic properties of the pyrazole ring and the reactivity of the nitrile group make these compounds interesting candidates for the development of new materials with specific properties like fluorescence or conductivity.[4]

Safety and Handling

Proper handling and storage of **5-methyl-1H-pyrazole-3-carbonitrile** are essential to ensure laboratory safety. The following guidelines are based on available safety data sheets for related chemical compounds.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and protective clothing to prevent skin and eye contact.[\[10\]](#)[\[11\]](#) In poorly ventilated areas, a NIOSH/MSHA-approved respirator is required.[\[11\]](#)
- Handling: Handle the compound in a well-ventilated area or under a chemical fume hood.[\[12\]](#) Avoid breathing dust, fumes, or vapors. Do not ingest the material.[\[10\]](#) Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[\[10\]](#)[\[13\]](#) Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[\[10\]](#)
- First Aid:
 - If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
 - If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 5-methyl-1h-pyrazole-3-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]
- 3. 5-Methyl-1H-pyrazole-3-carbonitrile | C5H5N3 | CID 39234960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile | 2386144-32-5 [smolecule.com]
- 5. rsc.org [rsc.org]
- 6. Buy 5-Hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile [smolecule.com]
- 7. 1-Methyl-1H-pyrazole-5-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. jocpr.com [jocpr.com]
- 9. nbino.com [nbino.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynth.com [biosynth.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 1-Methyl-3-((Methylamino)Methyl)-1H-Pyrazole-5-Carbonitrile Hydrochloride Details | Chemical Properties, Uses, Safety, Supplier China [nj-finechem.com]
- To cite this document: BenchChem. [5-methyl-1H-pyrazole-3-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1387995#5-methyl-1h-pyrazole-3-carbonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com